![molecular formula C8H4N2O4S3 B14436173 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene CAS No. 79929-23-0](/img/structure/B14436173.png)
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is a heterocyclic compound that features two thiophene rings, each substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene typically involves the nitration of thiophene derivatives. One common method is the reaction of 2-thiophenethiol with nitric acid to introduce the nitro groups at the desired positions. The reaction conditions often require careful control of temperature and the use of a solvent such as acetic acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives or other oxidized products.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions and form covalent bonds with biomolecules is key to its mechanism of action.
類似化合物との比較
Similar Compounds
2-Nitrothiophene: A simpler nitro-substituted thiophene with similar reactivity but fewer functional groups.
3-(5-Nitrothiophen-2-yl)acrylic acid: Another nitro-substituted thiophene derivative with different functional groups and applications.
Uniqueness
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is unique due to the presence of two nitro groups and a sulfanyl linkage between the thiophene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
79929-23-0 |
|---|---|
分子式 |
C8H4N2O4S3 |
分子量 |
288.3 g/mol |
IUPAC名 |
3-nitro-2-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-3-4-15-8(5)17-7-2-1-6(16-7)10(13)14/h1-4H |
InChIキー |
NBTNYXABVNQMOK-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1[N+](=O)[O-])SC2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


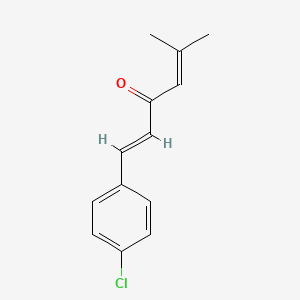
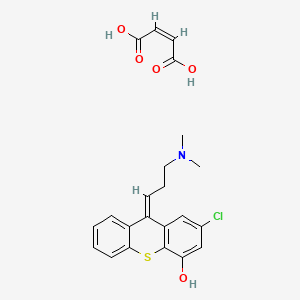
![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
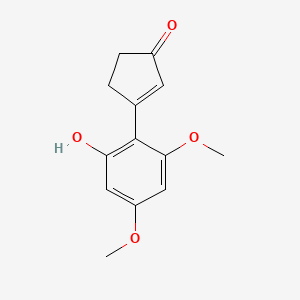
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)

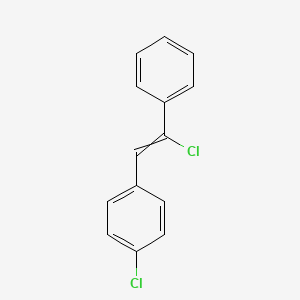
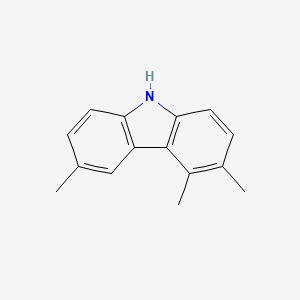
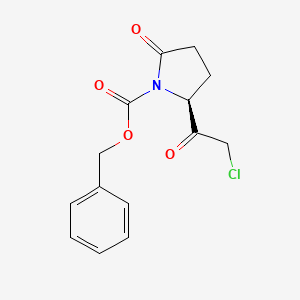


![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)

